molecular formula C16H13N3O B14748255 2-Naphthalenol, 8-amino-5-(phenylazo)- CAS No. 85-11-0

2-Naphthalenol, 8-amino-5-(phenylazo)-

Cat. No.: B14748255
CAS No.: 85-11-0
M. Wt: 263.29 g/mol
InChI Key: LILUGONJGLSBDO-UHFFFAOYSA-N
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Description

2-Naphthalenol, 8-amino-5-(phenylazo)- is an organic compound with the molecular formula C16H13N3O. It is a derivative of naphthol and is characterized by the presence of an amino group and a phenylazo group attached to the naphthalene ring. This compound is known for its vibrant color and is often used in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 8-amino-5-(phenylazo)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This diazonium salt is then coupled with 2-naphthalenol under alkaline conditions to yield the desired product. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt and using a basic medium to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Naphthalenol, 8-amino-5-(phenylazo)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to carry out the diazotization and coupling reactions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 8-amino-5-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Naphthalenol, 8-amino-5-(phenylazo)- has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopic analysis.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 8-amino-5-(phenylazo)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The azo group can undergo reduction to form amines, which can further interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenol, 1-(phenylazo)-
  • 2-Naphthalenol, 4-amino-5-(phenylazo)-
  • 2-Naphthalenol, 6-amino-5-(phenylazo)-

Comparison

2-Naphthalenol, 8-amino-5-(phenylazo)- is unique due to the specific positioning of the amino and phenylazo groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, such as its specific color and reactivity, making it particularly valuable in dye and pigment applications compared to its similar counterparts.

Properties

CAS No.

85-11-0

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

8-amino-5-phenyldiazenylnaphthalen-2-ol

InChI

InChI=1S/C16H13N3O/c17-15-8-9-16(13-7-6-12(20)10-14(13)15)19-18-11-4-2-1-3-5-11/h1-10,20H,17H2

InChI Key

LILUGONJGLSBDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N)O

Origin of Product

United States

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